2,4-Dimethoxypyrimidine-5-boronic acid

Catalog No.
S715009
CAS No.
89641-18-9
M.F
C6H9BN2O4
M. Wt
183.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethoxypyrimidine-5-boronic acid

CAS Number

89641-18-9

Product Name

2,4-Dimethoxypyrimidine-5-boronic acid

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid

Molecular Formula

C6H9BN2O4

Molecular Weight

183.96 g/mol

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1OC)OC)(O)O

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O

Medicinal Chemistry:

  • Drug Discovery: DMPBA serves as a building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. These compounds can be further modified to target specific diseases, such as cancer and neurodegenerative disorders [].
  • Protein-Protein Interaction (PPI) Modulators: DMPBA can be used to develop molecules that modulate protein-protein interactions, which are crucial for various cellular processes. By disrupting specific PPIs, DMPBA-based compounds may offer therapeutic potential for diseases where these interactions play a role, such as cancer and Alzheimer's disease [, ].

Material Science:

  • Organic Photovoltaics (OPVs): DMPBA has been explored as a potential building block for the development of new organic photovoltaic materials. These materials are used in solar cells to convert sunlight into electricity. Studies suggest that DMPBA-based materials can offer improved efficiency and stability compared to traditional OPV materials [].

Supramolecular Chemistry:

  • Self-Assembled Structures: DMPBA can self-assemble into well-defined structures due to the presence of specific functional groups within its molecule. These structures hold potential applications in various fields, such as drug delivery and sensor development [].

2,4-Dimethoxypyrimidine-5-boronic acid is an organoboron compound with the molecular formula C6H9BN2O4C_6H_9BN_2O_4 and a molecular weight of approximately 183.96 g/mol. This compound is characterized by a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a boronic acid functional group. The presence of these substituents contributes to its unique chemical properties, making it valuable in various synthetic applications and biological studies. The compound is also known by other names, including (2,4-Dimethoxypyrimidin-5-yl)boronic acid and 2,4-dimethoxy-5-Pyrimidineboronic acid .

Typical of boronic acids. Notably, it can undergo:

  • Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The reaction typically involves the coupling of the boronic acid with an organic halide, leading to the formation of carbon-carbon bonds.
  • Borylation Reactions: It can serve as a borylating agent, where the boron atom is transferred to various substrates, aiding in the formation of new functional groups.

These reactions highlight its utility in organic synthesis, particularly in constructing complex molecular architectures .

Research indicates that 2,4-Dimethoxypyrimidine-5-boronic acid exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in cancer pathways. The boronic acid moiety is known to interact with diol-containing biomolecules, which can lead to inhibition of target enzymes such as proteasomes or kinases. This property makes it a candidate for further investigation in drug development and medicinal chemistry .

Several methods have been developed for synthesizing 2,4-Dimethoxypyrimidine-5-boronic acid:

  • Borylation of Pyrimidines: Starting from 2,4-dimethoxypyrimidine, borylation can be achieved using boron reagents under specific conditions (e.g., palladium-catalyzed reactions).
  • Direct Boronation: The compound can be synthesized through direct reaction between 2,4-dimethoxypyrimidine and boron reagents such as boron trifluoride etherate or trialkylboranes.
  • Functional Group Interconversion: This involves converting other functional groups on related pyrimidines into boronic acids through established methodologies in organic synthesis .

2,4-Dimethoxypyrimidine-5-boronic acid finds applications in various fields:

  • Organic Synthesis: It is widely used as a building block for synthesizing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Its biological activity makes it a subject of interest for developing new therapeutic agents targeting specific diseases.
  • Material Science: The compound may also be explored for applications in creating functional materials due to its unique electronic properties .

Studies focusing on interaction mechanisms involving 2,4-Dimethoxypyrimidine-5-boronic acid have revealed its ability to form complexes with various biomolecules. These interactions are primarily due to the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. Such interactions are crucial for understanding its role as a potential therapeutic agent and its mechanism of action against specific biological targets .

Several compounds share structural similarities with 2,4-Dimethoxypyrimidine-5-boronic acid. Here are some noteworthy examples:

Compound NameCAS NumberSimilarity Index
(2-Methoxypyrimidin-5-yl)boronic acid628692-15-90.82
(2-Ethoxypyrimidin-5-yl)boronic acid1003043-55-70.82
(2-Isopropoxypyrimidin-5-yl)boronic acid870521-32-70.79
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine1052686-60-80.69

These compounds differ primarily in their substituents on the pyrimidine ring or the nature of the boron-containing group. The unique combination of methoxy groups at specific positions distinguishes 2,4-Dimethoxypyrimidine-5-boronic acid from others, potentially influencing its reactivity and biological interactions .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4-Dimethoxyprimidine-5-boronic acid

Dates

Modify: 2023-08-15

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